![molecular formula C11H5F6NO2 B6345961 3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol CAS No. 1354939-66-4](/img/structure/B6345961.png)

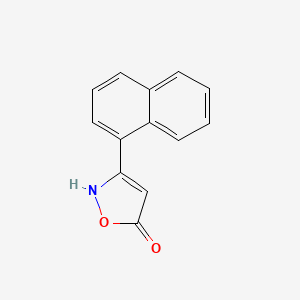

3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of 3,5-bis(trifluoromethyl)phenyl . These types of compounds are known for their ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in transition states .

Synthesis Analysis

While specific synthesis information for “3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol” is not available, related compounds have been synthesized through various methods. For example, 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives have been synthesized as potent growth inhibitors of drug-resistant bacteria . Another compound, ®-[3,5-bis(trifluoromethyl)phenyl] ethanol, was synthesized via the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone .Scientific Research Applications

Antibacterial Applications

This compound has been used in the synthesis of pyrazole derivatives which have shown to be potent growth inhibitors of drug-resistant bacteria . These derivatives have been particularly effective against planktonic Gram-positive bacteria, including Enterococci and methicillin-resistant S. aureus (MRSA), with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .

Drug Development

The compound has been used in the development of novel antibiotics to tackle antibiotic-resistant bacterial infections . Several lead compounds have been discovered which are bactericidal and potent against MRSA persisters .

Biofilm Eradication

Certain compounds synthesized using this compound have shown potency against S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .

Chemical Derivatization

3,5-Bis(trifluoromethyl)phenyl isocyanate, a derivative of the compound, has been used in the chemical derivatization of amino-functionalized model surfaces .

Preparation of Zwitterionic Salts

The compound has been used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts, via an exothermic reaction with 4-pyrrolidinopyridine .

Catalyst Development

The 3,5-bis(trifluoromethyl)phenyl motif of the compound is used ubiquitously in H-bond catalysts .

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to interact with various receptors and enzymes, playing significant roles in numerous biological processes .

Mode of Action

It’s worth noting that compounds with a similar structure, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been reported to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

Compounds with similar structures have been reported to be involved in various biochemical transformations .

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities .

properties

IUPAC Name |

3-[3,5-bis(trifluoromethyl)phenyl]-2H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F6NO2/c12-10(13,14)6-1-5(8-4-9(19)20-18-8)2-7(3-6)11(15,16)17/h1-4,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLCVEJSVVOZAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=O)ON2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F6NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

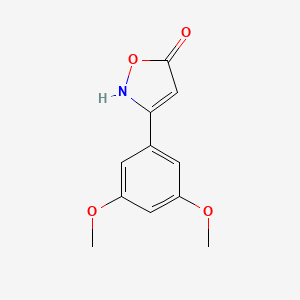

![3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345952.png)

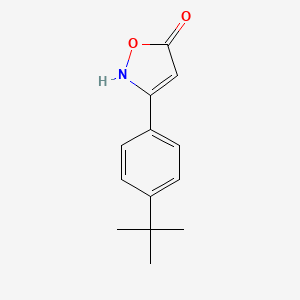

![5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345954.png)

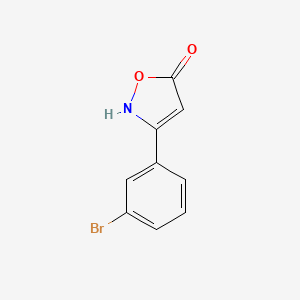

![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol; 95%](/img/structure/B6345982.png)

![3,5-Dicyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345996.png)